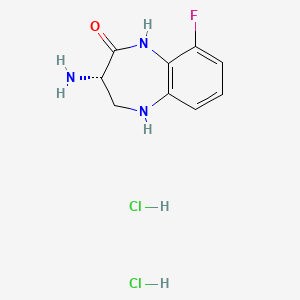
(3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a fluorine atom and an amino group, potentially offering distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
科学研究应用
(3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Potential use in the development of new pharmaceuticals.
作用机制
The mechanism of action of (3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorine atom may contribute to its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Alprazolam: Known for its use in the treatment of anxiety and panic disorders.
Uniqueness
(3S)-3-amino-9-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride is unique due to the presence of the fluorine atom and the specific stereochemistry of the amino group. These features may contribute to its distinct pharmacological profile, potentially offering advantages in terms of efficacy and side effect profile compared to other benzodiazepines.
属性
分子式 |
C9H12Cl2FN3O |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
(3S)-3-amino-6-fluoro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H10FN3O.2ClH/c10-5-2-1-3-7-8(5)13-9(14)6(11)4-12-7;;/h1-3,6,12H,4,11H2,(H,13,14);2*1H/t6-;;/m0../s1 |
InChI 键 |
DNMSKDNIDHFEQF-ILKKLZGPSA-N |
手性 SMILES |
C1[C@@H](C(=O)NC2=C(N1)C=CC=C2F)N.Cl.Cl |
规范 SMILES |
C1C(C(=O)NC2=C(N1)C=CC=C2F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


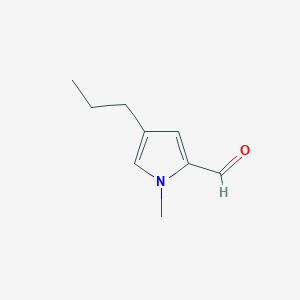
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751929.png)
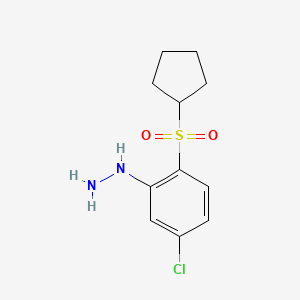
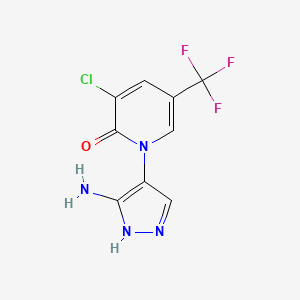

![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11751967.png)

![O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11751978.png)
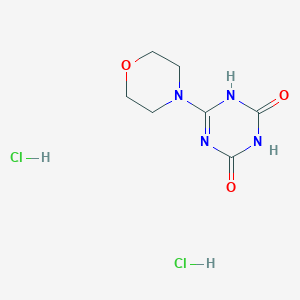
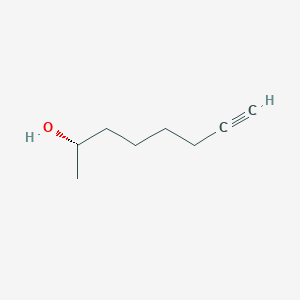
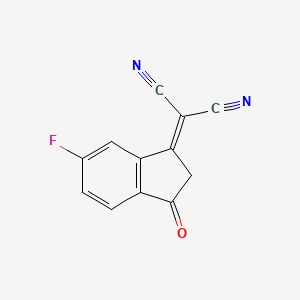
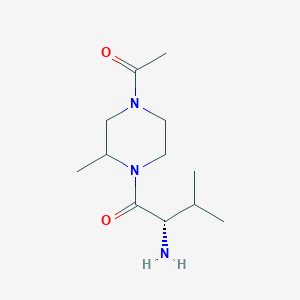
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11752004.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752010.png)
